molecular formula C19H26N2O4 B1511519 1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine CAS No. 420786-32-9

1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine

Cat. No. B1511519
CAS RN: 420786-32-9
M. Wt: 346.4 g/mol
InChI Key: RSNBTGZBKRCCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine” is a chemical compound with the CAS Number: 420786-32-9 . It has a molecular weight of 346.42100 and a molecular formula of C19H26N2O4 .


Synthesis Analysis

The synthesis of similar compounds involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Molecular Structure Analysis

The InChI Code of a similar compound, (3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid, is 1S/C8H8BNO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3,12-13H,4H2,(H,10,11) . This provides a detailed description of the molecular structure.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are dependent on the substitution at the benzene ring . The use of a base is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates .


Physical And Chemical Properties Analysis

The compound has a density of 1.181g/cm3 and a boiling point of 510.313ºC at 760 mmHg . The physical form of the compound is solid .

Safety and Hazards

The compound has several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-[(3-oxo-4H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-8-6-13(7-9-21)10-14-4-5-16-15(11-14)20-17(22)12-24-16/h4-5,11,13H,6-10,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNBTGZBKRCCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=C(C=C2)OCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743223
Record name tert-Butyl 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine

CAS RN

420786-32-9
Record name tert-Butyl 4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
Reactant of Route 5
Reactant of Route 5
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-((3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.